

# Application Notes & Protocols for the Synthesis of N,N-Diethanolamine-PEG4-Boc

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## Compound of Interest

Compound Name: *N,N-Diethanol amine-PEG4-Boc*

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This document provides a detailed protocol for the synthesis of N,N-Diethanolamine-PEG4-Boc, a valuable bifunctional linker commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug delivery systems.[1][2][3] The unique structure, featuring a Boc-protected amine and a PEGylated diethanolamine scaffold, offers a versatile platform for conjugating different molecular entities.[4][5]

## Introduction

N,N-Diethanolamine-PEG4-Boc serves as a hydrophilic spacer that can connect a target protein ligand and an E3 ubiquitin ligase ligand in a PROTAC.[1] The polyethylene glycol (PEG) linker enhances solubility and can influence the pharmacokinetic properties of the final conjugate. The tert-butyloxycarbonyl (Boc) protecting group provides a stable handle for the secondary amine, allowing for selective reactions at other positions of the molecule, which can be deprotected under acidic conditions for further functionalization.[4][6][7]

## Synthesis Overview

The synthesis of N,N-Diethanolamine-PEG4-Boc is a multi-step process that begins with the mono-PEGylation of a Boc-protected diethanolamine derivative. This is followed by the introduction of the second PEG4 chain and subsequent protection of the terminal amine. A common synthetic strategy involves the initial protection of diethanolamine, followed by sequential PEGylation and a final Boc protection step.

## Experimental Protocols

### Protocol 1: Synthesis of N-Boc-diethanolamine

This initial step involves the protection of the secondary amine of diethanolamine to allow for selective modification of the hydroxyl groups.

Materials:

- Diethanolamine
- Di-tert-butyl dicarbonate ((Boc)<sub>2</sub>O)
- Dichloromethane (DCM)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA)[8]
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>)
- Brine
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>) or magnesium sulfate (MgSO<sub>4</sub>)[9]

Procedure:

- Dissolve diethanolamine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
- Cool the solution to 0 °C in an ice bath.
- Add triethylamine (1.2 eq) to the solution.
- Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 3-12 hours.[9]
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[9]

- Upon completion, wash the reaction mixture with saturated aqueous  $\text{NaHCO}_3$ , followed by brine.[9]
- Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure to obtain the crude N-Boc-diethanolamine.
- Purify the product by silica gel column chromatography if necessary.

## Protocol 2: Synthesis of N,N-Di(hydroxy-PEG4)-N-Boc-amine

This protocol describes the etherification of N-Boc-diethanolamine with a protected PEG4 derivative, followed by deprotection to yield the diol.

Materials:

- N-Boc-diethanolamine (from Protocol 1)
- Tetraethylene glycol mono-tosylate (or another suitable activated PEG4 derivative)
- Sodium hydride (NaH)
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Saturated aqueous ammonium chloride ( $\text{NH}_4\text{Cl}$ )
- Brine
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

Procedure:

- Suspend NaH (2.5 eq) in anhydrous DMF in a flame-dried round-bottom flask under a nitrogen atmosphere.
- Cool the suspension to 0 °C.

- Add a solution of N-Boc-diethanolamine (1.0 eq) in anhydrous DMF dropwise.
- Stir the mixture at 0 °C for 30 minutes.
- Add tetraethylene glycol mono-tosylate (2.2 eq) dropwise to the reaction mixture.
- Allow the reaction to warm to room temperature and stir overnight.
- Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH<sub>4</sub>Cl.
- Extract the mixture with ethyl acetate.
- Wash the combined organic layers with water and brine.
- Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography.

## Protocol 3: Final Boc Protection to Yield N,N-Diethanolamine-PEG4-Boc

The final step involves the protection of the terminal amine of the PEGylated intermediate.

Materials:

- N,N-Di(hydroxy-PEG4)-amine (deprotected intermediate from a variation of Protocol 2)
- Di-tert-butyl dicarbonate ((Boc)<sub>2</sub>O)
- Dichloromethane (DCM)
- Triethylamine (TEA)
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>)
- Brine
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

#### Procedure:

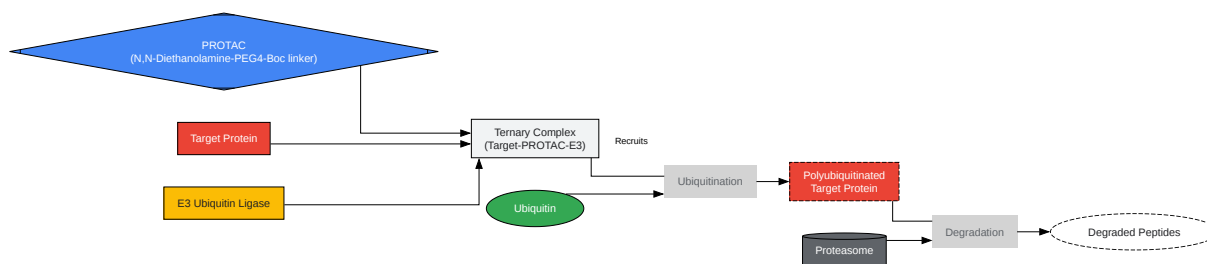
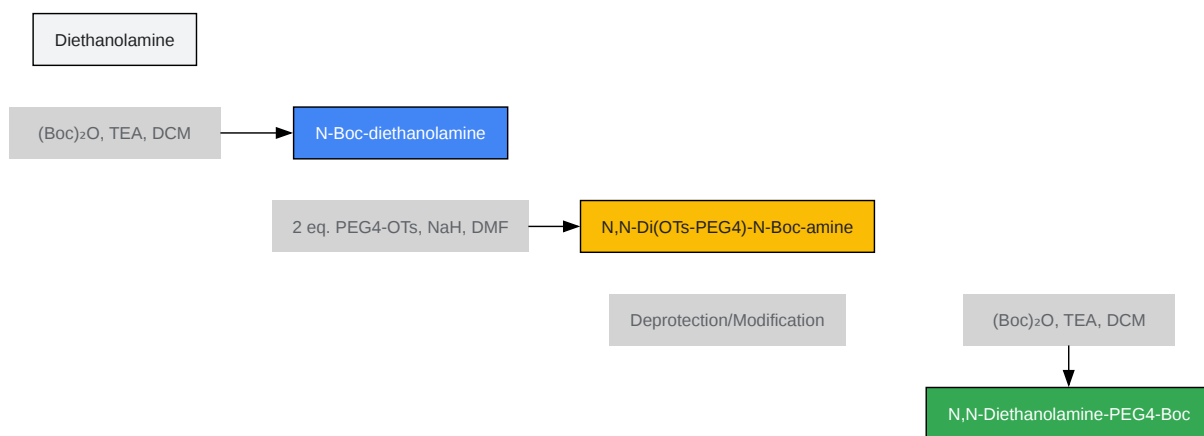
- Dissolve the N,N-Di(hydroxy-PEG4)-amine (1.0 eq) in anhydrous DCM.
- Add triethylamine (1.2 eq).
- Add di-tert-butyl dicarbonate (1.1 eq).
- Stir the reaction mixture at room temperature for 3-12 hours.[9]
- Monitor the reaction by TLC or LC-MS.
- Upon completion, wash the reaction mixture with saturated aqueous NaHCO<sub>3</sub> and brine.
- Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure.
- Purify the final product, N,N-Diethanolamine-PEG4-Boc, by silica gel column chromatography.

## Data Presentation

Compound	Molecular Formula	Molecular Weight ( g/mol )	Typical Yield (%)	Purity (by HPLC)
N-Boc-diethanolamine	C <sub>9</sub> H <sub>19</sub> NO <sub>4</sub>	205.25	85-95	>95%
N,N-Diethanolamine-PEG4-Boc	C <sub>19</sub> H <sub>39</sub> NO <sub>8</sub>	409.51[1]	60-70 (over 2 steps)	>95%

## Visualizations

## Synthesis Workflow



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